1,7-Dichlorophenazine
Description
1,7-Dichlorophenazine (C₁₂H₆Cl₂N₂) is a halogenated phenazine derivative characterized by chlorine substituents at the 1- and 7-positions of the phenazine core. Phenazines are heterocyclic compounds with a planar tricyclic structure, known for their applications in dyes, pharmaceuticals, and organic electronics. This suggests that this compound likely shares similar synthetic routes and physicochemical properties, such as moderate solubility in polar aprotic solvents and stability under ambient conditions.
Properties
CAS No. |
13860-52-1 |
|---|---|
Molecular Formula |
C12H6Cl2N2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,7-dichlorophenazine |
InChI |
InChI=1S/C12H6Cl2N2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H |
InChI Key |
LTQDHBYUJITEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dichlorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chlorobenzoquinone under oxidative conditions. This method typically requires the use of an oxidizing agent such as ferric chloride or potassium ferricyanide .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative cyclization reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,7-Dichlorophenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1,7-dioxide.
Reduction: Reduction reactions can yield phenazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenazine-1,7-dioxide.
Reduction: Various phenazine derivatives.
Substitution: Substituted phenazine compounds with different functional groups.
Scientific Research Applications
1,7-Dichlorophenazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,7-Dichlorophenazine involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells. Additionally, it can generate reactive oxygen species, causing oxidative damage to cellular structures .
Comparison with Similar Compounds
Positional Isomers: 2,7-Dichlorophenazine and 2,8-Dichlorophenazine
The position of chlorine substituents significantly impacts molecular properties:
- Electronic Effects : The 1,7-substitution pattern likely creates distinct electronic polarization compared to 2,7- or 2,8-isomers, influencing reactivity in cross-coupling reactions or charge transport in electronic applications.
- Bioactivity : 2,7-Dichlorophenazine exhibits antibacterial properties, suggesting that positional isomerism modulates interactions with biological targets .
Diazaphenothiazines and Heterocyclic Analogs
Diazaphenothiazines (e.g., 2,7-diazaphenothiazine) replace carbon atoms in the phenazine core with nitrogen, altering electronic and biological behavior:
| Property | This compound | 2,7-Diazaphenothiazine |
|---|---|---|
| Core Structure | Phenazine | Diazaphenothiazine |
| Functional Groups | Cl at 1,7 | N at 2,7; variable alkylation |
| Bioactivity | Antibacterial | Anticancer, antiviral |
- Electronic Properties : Nitrogen substitution increases electron deficiency, enhancing interactions with DNA or proteins in therapeutic contexts .
- Solubility: Alkylated diazaphenothiazines (e.g., 10-methyl-2,7-diazaphenothiazine) show improved solubility in organic solvents, facilitating drug formulation .
Chlorinated Benzodiazepines and Aromatic Systems
Chlorinated benzodiazepines (e.g., methylclonazepam) and dichlorophenols share halogenated aromatic frameworks but differ in core structure and applications:
- Environmental Impact: Dichlorophenols are more environmentally persistent and toxic than phenazines, as shown in chlorophenol toxicity studies .
Sulfonamide and Cyano-Substituted Derivatives
Compounds like 6-chloro-7-cyano-1,4,2-benzodithiazine () highlight the role of auxiliary functional groups:
- Thermal Stability: Cyano and sulfonyl groups in benzodithiazines increase thermal stability (mp > 300°C), making them suitable for high-temperature applications .
- Synthetic Utility: The cyano group enables further functionalization via nucleophilic substitution, a pathway less accessible in dichlorophenazines.
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